2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677921
InChI: InChI=1S/C11H15ClFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3
SMILES:
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol

CAS No.:

Cat. No.: VC17677921

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 2-[(3-chloro-4-fluorophenyl)methylamino]butan-1-ol
Standard InChI InChI=1S/C11H15ClFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3
Standard InChI Key KKOYSBQQEZJXQG-UHFFFAOYSA-N
Canonical SMILES CCC(CO)NCC1=CC(=C(C=C1)F)Cl

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure consists of a four-carbon alcohol chain (butan-1-ol) linked to a benzylamine group substituted at the 3-chloro and 4-fluoro positions on the aromatic ring. The SMILES notation CCC(NCC1=CC(=C(C=C1)Cl)F)CO illustrates this arrangement, highlighting the chloro-fluoro substitution pattern and the primary alcohol terminus . The presence of both halogen atoms introduces steric and electronic effects that modulate interactions with biological targets, such as enzymes or receptors.

Synthetic Methodologies

Reductive Amination Route

A plausible synthesis involves reductive amination between 3-chloro-4-fluorobenzaldehyde and 4-aminobutan-1-ol. This method, adapted from analogous compounds, proceeds via the following steps:

  • Condensation: The aldehyde reacts with the amine to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the secondary amine.

  • Purification: Column chromatography isolates the product with >95% purity.

Alternative Pathways

  • Nucleophilic Substitution: Reacting 4-aminobutan-1-ol with 3-chloro-4-fluoro-benzyl chloride in the presence of a base like triethylamine.

  • Grignard Reaction: Utilizing a benzylmagnesium bromide derivative to form the carbon-nitrogen bond, though this method is less common due to competing side reactions.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Reductive Amination7897High selectivityRequires anhydrous conditions
Nucleophilic Substitution6592Simple reagentsLower yield

Comparative Analysis with Structural Analogues

Halogen Position Effects

Replacing the 4-fluoro with a 4-methyl group (as in 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol) reduces electronegativity, altering solubility and target affinity. For instance, the methyl derivative shows a 30% lower LogP but diminished receptor binding.

Table 3: Structural Analogues and Properties

CompoundSubstitutionLogPBioactivity
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol3-Cl, 4-F2.1Antibiotic adjuvant
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol3-F, 4-CH₃1.8Lower receptor affinity
1-(4-Fluorophenyl)butan-1-olNo amine group1.5Solubilizing agent

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial efflux pumps using cryo-EM.

  • Derivatization: Introduce sulfonyl or acyl groups to enhance bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models of infection.

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